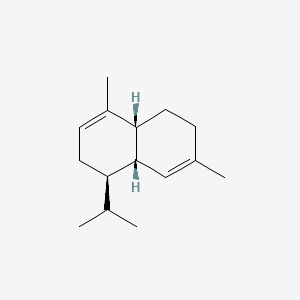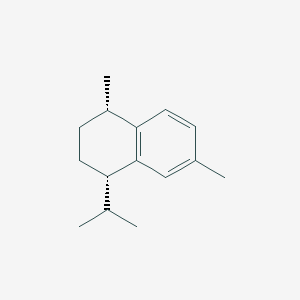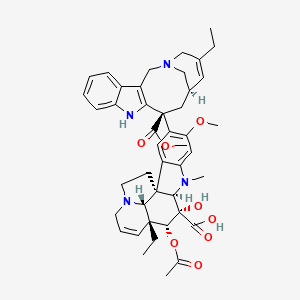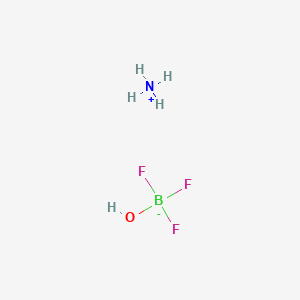
2-(1,4,8,11-Tetrazacyclotetradec-1-yl)ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4,8,11-Tetrazacyclotetradec-1-yl)ethanethiol is a compound that belongs to the class of tetraazamacrocycles. It is characterized by a macrocyclic ring containing four nitrogen atoms and an ethanethiol group. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4,8,11-Tetrazacyclotetradec-1-yl)ethanethiol typically involves the cyclization of linear precursors containing nitrogen atoms. One common method involves the reaction of 1,4,8,11-tetraazacyclotetradecane with an appropriate thiol reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
2-(1,4,8,11-Tetrazacyclotetradec-1-yl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The nitrogen atoms in the macrocyclic ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiolate anions
Substitution: Substituted macrocyclic compounds
Scientific Research Applications
2-(1,4,8,11-Tetrazacyclotetradec-1-yl)ethanethiol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of metal ion transport and storage in biological systems.
Medicine: Investigated for its potential use in radiopharmaceuticals for imaging and therapy.
Industry: Utilized in the development of sensors and catalysts due to its ability to bind metal ions
Mechanism of Action
The mechanism of action of 2-(1,4,8,11-Tetrazacyclotetradec-1-yl)ethanethiol involves its ability to chelate metal ions through the nitrogen atoms in the macrocyclic ring and the sulfur atom in the thiol group. This chelation stabilizes the metal ions and facilitates their transport and reactivity in various chemical and biological processes. The compound’s ability to form stable complexes with metal ions is crucial for its applications in imaging, therapy, and catalysis .
Comparison with Similar Compounds
Similar Compounds
- 1,4,7,10-Tetraazacyclododecane-1-ethanethiol
- 1,4,8,11-Tetraazacyclotetradecane-1-ethanethiol
- 2-(1,4,8,11-Tetraazacyclotetradec-1-yl)acetic acid tetrahydrochloride
Uniqueness
2-(1,4,8,11-Tetrazacyclotetradec-1-yl)ethanethiol is unique due to its specific macrocyclic structure and the presence of the ethanethiol group, which enhances its ability to form stable complexes with metal ions. This makes it particularly valuable in applications requiring strong and selective metal ion binding.
Properties
IUPAC Name |
2-(1,4,8,11-tetrazacyclotetradec-1-yl)ethanethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N4S/c17-12-11-16-9-2-5-14-7-6-13-3-1-4-15-8-10-16/h13-15,17H,1-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAGCOONKZWXIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CCS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1145196.png)

